QAQ dichloride
Description
Theoretical Context and Significance of Dihalide Compounds in Modern Chemistry
The development of novel chemical species, including functional organic salts, is often guided by conceptual frameworks that aim to create materials with predictable and tunable properties. acs.org For photoswitchable molecules like QAQ dichloride, the primary conceptual driver is the integration of a photochromic unit (the azobenzene (B91143) core) with a functional moiety (the quaternary ammonium (B1175870) groups). nih.gov This design allows for external control over the molecule's shape and, consequently, its biological activity. imaging.orgpsu.edu The conceptual framework for such molecules involves considering the interplay between the photochromic core, the functional groups, and the surrounding environment to achieve desired outcomes like specific light-wavelength sensitivity and significant changes in biological effect between isomers. psu.edu The dichloride nature of the compound places it within the class of organic salts, where the ionic character influences properties like solubility and interactions with biological systems.
Historical Perspectives on the Development of Dichloride Chemistry and Analogues
The journey to a complex molecule like this compound is built upon decades of foundational work in organic synthesis and the evolution of analytical techniques capable of characterizing dynamic molecular structures.
The synthesis of quaternary ammonium halides has a long history, with the Menshutkin reaction, first described in 1890, being a foundational method for converting tertiary amines to quaternary ammonium salts using an alkyl halide. mdpi.com The synthesis of more complex structures like this compound involves multi-step processes that often build upon such classical reactions. The evolution of synthetic strategies for azobenzene-containing molecules has also been critical. Early methods involved the reduction of nitrobenzene (B124822), while modern approaches offer more control over the substitution patterns of the phenyl rings. acs.org The development of "click chemistry" and other efficient coupling reactions has further enabled the modular synthesis of complex photoswitchable molecules. numberanalytics.com For instance, a common strategy involves synthesizing the azobenzene core first and then attaching the functional side chains. numberanalytics.comwikipedia.org The synthesis of this compound and its analogues represents a convergence of these evolving synthetic strategies, allowing for the creation of sophisticated, functional organic halides.
The ability to study and understand photoswitchable molecules like this compound is intrinsically linked to the development of advanced characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The history of NMR dates back to the 1940s, but its application to complex organic molecules and dynamic processes has evolved significantly. acs.orgwikipedia.org The development of Fourier-transform NMR and multi-dimensional NMR techniques has been crucial for elucidating the structure of intricate molecules. numberanalytics.comuni-muenchen.de For photoswitchable compounds, dynamic NMR (DNMR) techniques like Exchange Spectroscopy (EXSY) are particularly valuable for studying the kinetics and equilibrium of the photoisomerization process in situ. ub.edulabmanager.comzenodo.org
UV-Visible (UV-Vis) Spectroscopy: The origins of UV-Vis spectroscopy can be traced back to the 19th century, with the first commercial spectrophotometers appearing in the 1940s. researchgate.netacs.org This technique is fundamental for studying photoswitchable molecules as it allows for the direct observation of the changes in the electronic absorption spectra as the molecule isomerizes between its trans and cis forms. wgtn.ac.nz The distinct absorption bands of the two isomers enable the quantification of the photostationary state and the kinetics of the isomerization process. pharmaceutical-journal.comuu.nl
Mass Spectrometry (MS): Mass spectrometry has become an indispensable tool for the characterization of organic compounds. For quaternary ammonium salts, which are permanently charged, electrospray ionization (ESI) is a particularly effective technique. uu.nl Advanced MS methods can confirm the molecular weight and fragmentation patterns of complex molecules like this compound, providing definitive structural evidence.
Research Imperatives and Unanswered Questions Pertaining to this compound
Despite the progress in understanding and utilizing this compound and similar photoswitchable molecules, several key research questions and challenges remain. The field of photopharmacology is still emerging, and optimizing these light-activated drugs for clinical applications is a major goal. psu.edunih.gov
One of the primary challenges is the limited understanding of the structural basis for the differences in biological activity between the photoisomers. imaging.orgpsu.edu While it is known that the change in shape affects binding to target proteins, detailed structural information at the atomic level is often lacking. imaging.org Another significant research imperative is the development of photoswitches that can be activated by longer wavelength light (red or near-infrared), which can penetrate deeper into biological tissues with less potential for photodamage. nih.govresearchgate.net The original azobenzene-based switches, including this compound, are typically activated by UV or blue light. researchgate.netresearchgate.net
Furthermore, improving the photochemical properties, such as the efficiency of photoisomerization (quantum yield) and the stability of the less-stable isomer, is an ongoing area of research. amazonaws.com For molecules like this compound, which are designed to act inside cells, understanding and controlling their membrane permeability and selective uptake are also critical research areas. tocris.comnih.gov The development of new synthetic strategies to create a diverse library of photoswitchable compounds with a range of properties will be essential for addressing these unanswered questions and advancing the field of photopharmacology. frontiersin.org
Data Tables
Photochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,2'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride | researchgate.net |
| Molecular Formula | C28H44Cl2N6O2 | acs.org |
| Molecular Weight | 567.59 g/mol | acs.org |
| trans-to-cis Isomerization Wavelength | ~380 nm | researchgate.net |
| cis-to-trans Isomerization Wavelength | ~500 nm | researchgate.net |
| Biological Activity of trans-isomer | Blocks Nav, Kv, and Cav channels | researchgate.net |
| Biological Activity of cis-isomer | Inactive or significantly less active blocker | nih.gov |
Comparison of this compound and Related Analogues
| Compound | Abbreviation | Key Structural Feature | Primary Application | Reference |
| 2,2'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride | This compound | Symmetrical, two quaternary ammonium groups | Photoswitchable ion channel blocker for nociception studies | acs.orgnih.gov |
| Diethylamine-azobenzene-quaternary ammonium | DENAQ | Asymmetrical, one quaternary ammonium group and one diethylamine (B46881) group | Photoswitchable ion channel blocker, used in vision restoration research | nih.govchemrxiv.org |
| Acrylamide-Azobenzene-Quaternary ammonium | AAQ | Contains a reactive acrylamide (B121943) group for covalent attachment | Photoswitchable blocker for studying potassium channels | |
| Cyclic Azobenzene version of Lidocaine | CAL | Incorporates a cyclic azobenzene (diazocine) | Photoswitchable ion channel blocker with inverted photoswitching logic | chemrxiv.org |
Properties
Molecular Formula |
C28H44Cl2N6O2 |
|---|---|
Molecular Weight |
567.59 |
Synonyms |
2,2/'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation of Qaq Dichloride
Rational Design Principles for the Synthesis of QAQ Dichloride
The molecular architecture of this compound, characterized by a central azobenzene (B91143) core symmetrically flanked by two quaternary ammonium-containing side chains, dictates the synthetic strategy. The design principles revolve around the sequential construction of this symmetrical molecule, starting with the formation of the azobenzene scaffold followed by the elaboration of the functional side arms.
Precursor Selection and Stoichiometric Considerations
The synthesis of this compound logically commences with the formation of a symmetrical diamino-functionalized azobenzene core. A key precursor for this is 4,4'-diaminoazobenzene . This intermediate can be synthesized through various methods, a notable one being the oxidative coupling of anilines. For instance, p-aminoacetanilide can be used as a starting material. In this process, the acetamido groups serve as protecting groups for the amines, which are later hydrolyzed to yield the desired diamine. orgsyn.org
The synthesis of the symmetrical azobenzene core can also be achieved through the reductive coupling of nitroarenes. fudan.edu.cngoogle.comresearchgate.netacs.orgpsu.edu This method provides an alternative route to the diaminoazobenzene intermediate.
Once the 4,4'-diaminoazobenzene core is obtained, the next step involves the N-acylation of the primary amino groups. This is typically achieved using chloroacetyl chloride in the presence of a base. The stoichiometry of this reaction is crucial; a 1:2 molar ratio of 4,4'-diaminoazobenzene to chloroacetyl chloride is theoretically required for the complete diacylation of both amino groups. In practice, a slight excess of the acylating agent may be used to drive the reaction to completion.
The final step is the quaternization of the tertiary amine functionalities. This is a Menschutkin reaction where the chloroacetylated intermediate is treated with a tertiary amine, in this case, triethylamine (B128534) . nih.gov This reaction leads to the formation of the desired quaternary ammonium (B1175870) salts.
A summary of the key precursors and their roles is presented in the table below:
| Precursor | Role in Synthesis |
| p-Aminoacetanilide | Starting material for the synthesis of the azobenzene core |
| 4,4'-Diaminoazobenzene | Central symmetrical diamine core of the molecule |
| Chloroacetyl chloride | Acylating agent to introduce the chloroacetyl groups |
| Triethylamine | Tertiary amine for the final quaternization step |
Thermodynamic and Kinetic Factors in Reaction Design
The synthesis of this compound is influenced by several thermodynamic and kinetic factors that govern the efficiency and selectivity of each step.
The subsequent N-acylation and quaternization steps are also subject to kinetic and thermodynamic considerations. The N-acylation with chloroacetyl chloride is a rapid and generally irreversible reaction. The quaternization (Menschutkin reaction) is an SN2 reaction, and its rate is influenced by the solvent polarity, with more polar solvents typically accelerating the reaction by stabilizing the transition state. nih.gov While the formation of the quaternary ammonium salt is thermodynamically favorable, the reaction conditions, such as temperature and reaction time, must be optimized to ensure complete conversion without promoting side reactions. The kinetics of azobenzene formation can be studied using techniques like UV-Vis spectroscopy to monitor the progress of the reaction. nsf.govnih.govrsc.orgmdpi.comacs.org
Advanced Synthetic Methodologies for this compound Preparation
While classical solution-phase synthesis is the most common approach for preparing compounds like this compound, other advanced methodologies offer potential advantages in terms of reaction efficiency, purity, and environmental impact.
Solution-Phase Synthetic Techniques
Solution-phase synthesis is the cornerstone for the preparation of this compound and its analogs. rsc.org This approach involves carrying out the reactions in a suitable solvent that dissolves the reactants and facilitates their interaction.
The synthesis of the 4,4'-diaminoazobenzene core can be performed in glacial acetic acid using sodium perborate (B1237305) as the oxidizing agent. orgsyn.org The subsequent hydrolysis of the acetyl groups is typically carried out in a mixture of methanol (B129727) and hydrochloric acid. orgsyn.org
The N-acylation step with chloroacetyl chloride is often conducted in an aprotic solvent like dichloromethane (B109758) in the presence of a base to neutralize the HCl byproduct. acs.orgntu.ac.uk Finally, the quaternization with triethylamine can be performed in a variety of organic solvents, with the choice of solvent influencing the reaction rate. google.comgoogle.comnih.gov The purification of intermediates at each stage is often achieved by crystallization or chromatography.
A general representation of the solution-phase synthesis is outlined below:
| Step | Reactants | Product |
| 1 | p-Aminoacetanilide, Sodium perborate, Boric acid | 4,4'-Bis(acetamido)azobenzene |
| 2 | 4,4'-Bis(acetamido)azobenzene, HCl, Methanol | 4,4'-Diaminoazobenzene |
| 3 | 4,4'-Diaminoazobenzene, Chloroacetyl chloride | Di[4-(2-chloroacetyl)aminophenyl]-diazene |
| 4 | Di[4-(2-chloroacetyl)aminophenyl]-diazene, Triethylamine | This compound |
Solid-State Reaction Strategies
Solid-state synthesis, where reactions are carried out between solid reactants in the absence of a solvent, offers potential advantages such as reduced solvent waste and potentially different reaction selectivities. While specific examples of the solid-state synthesis of this compound are not prevalent in the literature, the principles can be applied. For instance, the quaternization of tertiary amines to form quaternary ammonium salts can sometimes be achieved through solid-liquid phase transfer catalysis or by heating a solid mixture of the reactants. acs.org The synthesis of quaternary ammonium fluoride (B91410) salts has been demonstrated using a solid-liquid halogen exchange process. acs.org
The applicability of solid-state methods to the entire synthetic sequence of this compound would require significant research and development to overcome challenges related to reactant mixing, heat transfer, and product isolation.
High-Temperature and Molten Salt Methods
High-temperature and molten salt synthesis are techniques more commonly employed for the preparation of inorganic materials but can also be applied to certain organic reactions. nih.gov Molten salts can act as both a solvent and a catalyst, providing a high-temperature reaction medium with unique properties. researchgate.netrsc.orgrsc.orgresearchgate.netjove.com
For the synthesis of this compound, a molten salt could potentially be used as the medium for the final quaternization step. The high temperature could accelerate the reaction, although care would be needed to avoid degradation of the organic molecule. The use of molten salts for the initial azobenzene formation is less common for this type of molecule. As with solid-state synthesis, the application of high-temperature and molten salt methods to the synthesis of this compound is an area that remains largely unexplored and would require dedicated investigation to establish its feasibility and potential benefits over conventional solution-phase techniques.
Electrochemical Synthesis Approaches
Electrochemical methods offer a green and highly controllable alternative to traditional chemical reagents for oxidation and reduction reactions. nih.gov The synthesis of the central azo-functional group (-N=N-) in this compound is well-suited for an electrochemical approach, likely involving the reductive coupling of a suitable nitroaromatic precursor.
A plausible precursor for the electrochemical synthesis would be 2-(4-nitroanilino)-N,N,N-triethyl-2-oxoethan-1-aminium chloride. The electrochemical reduction of this nitro compound at a cathode could lead to the formation of the symmetrical azobenzene structure of this compound. The process is typically carried out in an electrochemical cell containing an electrolyte solution.
The reaction mechanism for the electrochemical reduction of nitroarenes is complex and highly dependent on the conditions, particularly the pH of the electrolyte and the nature of the electrode material. thieme-connect.com Generally, the process involves a series of electron and proton transfer steps. thieme-connect.com At the cathode, the nitro group is reduced. The reaction can be steered toward the desired azo compound by carefully controlling the electrode potential. Common electrode materials for this type of reduction include metals like copper, nickel, or samarium, which can act as catalysts. researchgate.netacs.org For instance, a Ni3Fe-MOF-OH material has been demonstrated as an effective electrode for both the cathodic reduction of nitrobenzene (B124822) and the anodic oxidation of aniline (B41778) to produce azobenzene. nih.govresearchgate.net
A hypothetical set of conditions for the electrochemical synthesis of the this compound core is presented below:
| Parameter | Value/Condition | Purpose |
| Precursor | 2-(4-nitroanilino)-N,N,N-triethyl-2-oxoethan-1-aminium chloride | Provides the aromatic rings and side chains |
| Cathode Material | Platinum (Pt) or Copper (Cu) foil | Provides surface for electron transfer and catalysis |
| Anode Material | Graphite or Platinum (Pt) rod | Completes the circuit; site of oxidation |
| Electrolyte | Ammonium chloride (NH₄Cl) in Dimethyl sulfoxide (B87167) (DMSO) | Provides conductivity and acts as a proton source |
| Applied Current | Constant current (e.g., 20-50 mA) | Drives the reduction reaction at a controlled rate |
| Temperature | Room Temperature (20-25°C) | Mild conditions to prevent side reactions |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents unwanted oxidation by atmospheric oxygen |
This approach avoids harsh chemical reducing agents, aligning with the principles of green chemistry. organic-chemistry.org
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. Mechanistic studies would focus on identifying the pathway from the nitroaromatic precursor to the final azobenzene product.
Elucidation of Reaction Intermediates
The electrochemical reduction of a nitroaromatic compound to an azo compound is not a direct conversion but proceeds through several key reaction intermediates. mdpi.com The generally accepted pathway, first proposed by Haber, involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine (B1172632). thieme-connect.com
The key step in forming the azo linkage is the condensation reaction between the nitroso intermediate and the hydroxylamine intermediate. nih.govthieme-connect.com
The proposed sequence of intermediates in the formation of the this compound core is as follows:
Nitroaromatic Precursor (Reactant): The starting material, 2-(4-nitroanilino)-N,N,N-triethyl-2-oxoethan-1-aminium.
Nitroso Intermediate: The nitro group (-NO₂) is reduced to a nitroso group (-NO). This species is highly reactive and is typically more easily reduced than the starting nitro compound. thieme-connect.com
Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).
Condensation: The hydroxylamine intermediate condenses with the nitroso intermediate, eliminating a molecule of water to form an azoxy (-N=N(O)-) intermediate.
Azoxy Intermediate: This intermediate contains the N-N bond and is subsequently reduced.
Azo Compound (Product): The final reduction step converts the azoxy group to the azo group (-N=N-), yielding the core structure of this compound.
These intermediates are often short-lived and highly reactive, requiring advanced analytical techniques such as in-situ spectroscopy or trapping experiments for their detection and characterization. mdpi.com
Kinetic Studies of Formation Reactions
Kinetic studies are essential to understand the rate of the reaction and the factors that influence it. For the synthesis of this compound, a kinetic analysis would likely investigate how the reaction rate depends on various parameters, such as the concentration of the precursor, the applied electrode potential, temperature, and the pH of the electrolyte. mdpi.com
Techniques like UV-Vis spectroscopy could be employed to monitor the disappearance of the reactant and the formation of the product over time. nsf.gov The rate of formation can be expressed as a rate law, which mathematically relates the reaction rate to the concentrations of the reactants.
A hypothetical kinetic study might yield data like the following, demonstrating the dependence of the initial reaction rate on precursor concentration and electrode potential.
| Experiment | Precursor Conc. (M) | Potential (V vs. SCE) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.05 | -1.0 | 1.2 x 10-4 |
| 2 | 0.10 | -1.0 | 2.5 x 10-4 |
| 3 | 0.05 | -1.2 | 4.8 x 10-4 |
| 4 | 0.10 | -1.2 | 9.5 x 10-4 |
From such data, one could determine the order of the reaction with respect to the precursor and how the rate constant changes with the applied potential. This information is critical for optimizing the reaction for higher efficiency and yield. whiterose.ac.uk
Stereochemical Control in Synthesis
The key stereochemical feature of this compound is the geometry of the azo-double bond, which can exist as either the E (trans) or Z (cis) isomer. The E isomer is thermodynamically more stable. nsf.gov Most synthetic methods, including the electrochemical reduction of nitroarenes, overwhelmingly yield the more stable E-isomer.
Controlling the stereochemistry to selectively produce the Z-isomer typically involves photochemical methods. rsc.org Irradiation with light of a specific wavelength (e.g., UV light) can induce isomerization from the E to the Z form. nsf.gov The reverse reaction, from Z to E, can be triggered by light of a different wavelength (e.g., visible light) or by thermal relaxation. rsc.org
Therefore, in the context of synthesis, stereochemical control would likely involve:
Synthesizing the thermodynamically favored E-isomer.
Employing subsequent photochemical steps to achieve the desired E/Z ratio for specific applications, as this compound's function as a photoswitchable channel blocker relies on this isomerization. uni-freiburg.de
Asymmetric synthesis principles would be less relevant for the core azo bond but crucial if other chiral centers were present in the molecule's side chains. solubilityofthings.com
Purity and Yield Optimization Strategies
Optimizing the purity and yield is a critical aspect of any multi-step chemical synthesis. studysmarter.co.ukpharmafeatures.com For a molecule like this compound, this would involve a systematic approach to refine each step of the synthetic pathway.
Key strategies for optimization include:
Control of Reaction Conditions: Systematically varying parameters such as temperature, pressure, reaction time, and solvent to find the conditions that maximize the formation of the desired product while minimizing by-products. beilstein-journals.org
Catalyst Selection: For catalyzed steps, screening different catalysts and catalyst loadings can significantly impact yield and selectivity. pharmafeatures.com
Stoichiometry Control: Precisely controlling the molar ratios of reactants is fundamental to maximizing the conversion of the limiting reactant and achieving high theoretical yields.
Process Automation: Modern approaches use automated flow reactors and machine learning algorithms to rapidly screen a wide range of reaction conditions, allowing for efficient identification of the optimal parameters for yield and purity. whiterose.ac.ukbeilstein-journals.org
A hypothetical optimization study for the final amidation step (attaching the N,N,N-triethyl-2-oxoethan-1-aminium moiety) might look as follows:
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCC | DCM | 25 | 12 | 65 |
| 2 | EDC/HOBt | DMF | 25 | 12 | 82 |
| 3 | EDC/HOBt | DMF | 0 | 24 | 88 |
| 4 | HATU | DMF | 25 | 4 | 95 |
By systematically exploring these variables, a robust and efficient synthesis protocol can be developed to produce this compound with high purity and in high yield. beilstein-journals.org
Advanced Spectroscopic and Structural Investigations of Qaq Dichloride
Crystallographic Analysis for Elucidating QAQ Dichloride Architecture
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information provides foundational data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-function relationship of this compound.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is a powerful technique that can provide an unambiguous determination of a molecule's solid-state structure with atomic resolution. carleton.eduuhu-ciqso.es For a successful SCXRD analysis of this compound, a high-quality single crystal of sufficient size would be required. uhu-ciqso.es
The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, would be collected. carleton.edu By analyzing the positions and intensities of the diffraction spots, the electron density map of the unit cell can be calculated. This map is then used to determine the precise location of each atom in the this compound molecule and the associated chloride counter-ions.
Expected Insights from SCXRD of this compound:
Molecular Conformation: Determination of the precise geometry of both the trans and cis isomers, if they can be crystallized. This would include the planarity of the azobenzene (B91143) core and the orientation of the N,N,N-triethylaminoacetylamino side chains.
Bond Lengths and Angles: Accurate measurement of all bond lengths and angles, providing insight into the bonding within the molecule.
Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonding, and van der Waals forces that dictate the crystal packing.
Stereochemistry: Unambiguous assignment of the molecule's stereochemistry.
A hypothetical data table derived from a successful SCXRD experiment on the trans-isomer of this compound might look like this:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 1580.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.192 |
Powder X-ray Diffraction for Polymorphic Studies
Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials and is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystalline form. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Different polymorphs of a substance can exhibit distinct physical properties, and for a photoswitchable compound, this could influence its stability and switching characteristics.
In a PXRD experiment, a powdered sample of this compound would be exposed to a monochromatic X-ray beam. The diffracted X-rays are detected as a function of the diffraction angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com
Applications of PXRD for this compound:
Phase Identification: To confirm the identity and purity of a synthesized batch of this compound by comparing its PXRD pattern to a reference pattern.
Polymorph Screening: To identify different crystalline forms of this compound that may arise under various crystallization conditions.
Monitoring Structural Changes: To study phase transitions that might occur upon heating, grinding, or exposure to different solvents.
A representative PXRD data table would list the diffraction angles (2θ) and their corresponding relative intensities.
| 2θ (degrees) | Relative Intensity (%) |
| 8.5 | 100 |
| 12.3 | 45 |
| 15.8 | 80 |
| 21.1 | 60 |
| 25.5 | 95 |
Neutron Scattering for Light Atom Localization and Magnetic Structures
Neutron scattering is a powerful technique that is complementary to X-ray diffraction. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This property makes neutron scattering particularly effective for locating light atoms, such as hydrogen, in the presence of heavier atoms. aps.org
For this compound, which contains a significant number of hydrogen atoms, neutron diffraction could provide precise information on the positions of these atoms. This is crucial for understanding hydrogen bonding networks and the conformation of the flexible ethyl groups on the quaternary ammonium (B1175870) moieties. Quasielastic neutron scattering could also provide insights into the dynamics of the hydrogen atoms, such as rotational or translational motions within the crystal lattice. aps.org As this compound is not expected to have a magnetic structure, the primary application of neutron scattering would be for light atom localization.
High-Resolution Spectroscopic Probes for Electronic Structure and Bonding
Spectroscopic techniques that utilize high-energy radiation, such as X-rays, can probe the core-level electrons of atoms, providing valuable information about the electronic structure, oxidation states, and local chemical environment within a molecule.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Chemical Environment
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. wikipedia.orgresearchgate.net In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. The binding energy is characteristic of the element and its chemical environment. acs.org
Potential Findings from XPS of this compound:
Elemental Composition: Confirmation of the presence of carbon, nitrogen, oxygen, and chlorine on the surface of the sample.
Chemical State Analysis: The high-resolution spectra of C 1s, N 1s, and O 1s would reveal different chemical states. For example, the C 1s spectrum would show distinct peaks for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the ethyl groups. The N 1s spectrum would differentiate between the azo nitrogen atoms, the amide nitrogens, and the quaternary ammonium nitrogens.
Oxidation State: While not expected to be variable for the main elements in this compound under normal conditions, XPS can confirm the expected oxidation states.
A hypothetical table summarizing potential XPS binding energies for this compound is presented below.
| Element | Orbital | Chemical Environment | Hypothetical Binding Energy (eV) |
| C 1s | Aromatic (C-C/C-H) | 284.8 | |
| C 1s | Aliphatic (C-N) | 285.5 | |
| C 1s | Carbonyl (C=O) | 288.0 | |
| N 1s | Azo (-N=N-) | 400.5 | |
| N 1s | Amide (N-C=O) | 399.8 | |
| N 1s | Quaternary Ammonium (N+) | 402.0 | |
| O 1s | Carbonyl (C=O) | 531.5 | |
| Cl 2p | Chloride (Cl⁻) | 198.5 |
X-ray Absorption Spectroscopy (XANES, EXAFS, NEXAFS) for Short-Range Order
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure around a specific absorbing atom. mdpi.comacs.org It is particularly useful for studying non-crystalline or disordered materials. The technique can be divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). Near-Edge X-ray Absorption Fine Structure (NEXAFS) is a term often used for soft X-ray absorption studies of surfaces and molecules.
XANES: The region near the absorption edge is sensitive to the oxidation state and coordination chemistry of the absorbing atom. For this compound, XANES at the N K-edge could provide detailed information on the electronic structure of the different nitrogen environments.
EXAFS: The oscillations in the absorption coefficient at energies above the edge are due to the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS region can determine the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. mdpi.com For instance, EXAFS at the Cl K-edge could probe the local environment of the chloride counter-ions.
Information Obtainable from XAS of this compound:
Local Coordination: Determination of the coordination environment of the chloride ions, including their distances to the quaternary ammonium groups and any nearby hydrogen atoms.
Electronic Structure: Probing the unoccupied electronic states of the nitrogen and oxygen atoms through XANES/NEXAFS, which is relevant to the molecule's photoreactivity.
Structural Changes in Solution: XAS is well-suited for in-situ studies and could potentially be used to monitor changes in the local structure of this compound upon photoisomerization in solution.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides atomic-level information about molecular structure, dynamics, and interactions based on the magnetic properties of atomic nuclei. preprints.org It is indispensable for characterizing materials in both solution and their native solid forms. preprints.orgmst.edu
In the liquid state, advanced NMR techniques are used to determine the precise molecular structure of the QAQ cation. One-dimensional (1D) spectra, such as ¹H and ¹³C NMR, reveal the chemical environments of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish connectivity between atoms, allowing for the unambiguous assembly of the molecular scaffold. preprints.org
Solid-state NMR (ssNMR) spectroscopy offers unique insights into the structure and dynamics of this compound in its solid, crystalline, or amorphous forms. mst.edunih.gov High-resolution spectra are typically obtained using magic-angle spinning (MAS), a technique that averages out anisotropic interactions that would otherwise lead to broad, uninformative signals. mst.edumdpi.com Cross-polarization (CP) techniques can be employed to enhance the signals of less abundant nuclei, like ¹³C. nptel.ac.in By analyzing ssNMR data, it is possible to identify different polymorphs (crystal forms), characterize guest-host interactions if applicable, and study the motional dynamics of the QAQ cation within the solid lattice. nih.gov
Table 1: Hypothetical NMR Data for the QAQ Cation
This table illustrates the type of data that would be generated from NMR analysis to elucidate the structure of the QAQ cation. The chemical shifts (δ) are reported in parts per million (ppm).
| Nucleus | Technique | Hypothetical Chemical Shift (δ) / Correlation | Inferred Structural Information |
| ¹H | 1D NMR | 7.8-8.2 ppm (multiplets) | Protons on an aromatic or heteroaromatic ring system. |
| ¹H | 1D NMR | 4.5 ppm (triplet) | Protons adjacent to a nitrogen atom in an alkyl chain. |
| ¹H | 1D NMR | 3.9 ppm (singlet) | Protons of a methyl group attached to a quaternary nitrogen. |
| ¹³C | 1D NMR | 140-155 ppm | Aromatic or heteroaromatic carbon atoms. |
| ¹³C | 1D NMR | 65 ppm | Aliphatic carbon atom attached to a nitrogen. |
| ¹³C | 1D NMR | 52 ppm | Methyl carbon attached to a quaternary nitrogen. |
| ¹H-¹H | COSY | Correlation between 4.5 ppm and another aliphatic signal. | Shows connectivity between adjacent protons in the alkyl chain. |
| ¹H-¹³C | HSQC | Correlation between 4.5 ppm (¹H) and 65 ppm (¹³C). | Directly links a proton to the carbon it is attached to. |
Vibrational Spectroscopy (FTIR, Raman) for Molecular Vibrations and Bonding Fingerprints
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.comnanografi.com These two techniques are complementary, as their selection rules differ. edinst.com A molecular vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in the molecule's polarizability. edinst.comuni-siegen.deksu.edu.sa
FTIR spectroscopy is particularly effective for identifying polar functional groups. nanografi.com For this compound, this would be useful for identifying characteristic vibrations such as C-N, C-H, and any potential C=O or N-H stretching and bending modes within the organic cation. ksu.edu.sa
Raman spectroscopy is highly sensitive to nonpolar, symmetric bonds and is excellent for studying the skeletal framework of molecules, such as C-C and C=C bonds in aromatic rings. nanografi.comksu.edu.sa The combined use of both techniques provides a more complete picture of the molecular structure, allowing for the confirmation of functional groups and providing insights into the bonding environment. nanografi.comuni-siegen.de
Table 2: Representative Vibrational Frequencies for this compound
This table presents hypothetical vibrational frequencies (in cm⁻¹) that could be observed for this compound, helping to identify its key functional groups.
| Vibrational Mode | Hypothetical FTIR Peak (cm⁻¹) | Hypothetical Raman Peak (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3100-3000 (Medium) | 3100-3000 (Strong) | Stretching of C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch | 2980-2850 (Strong) | 2980-2850 (Strong) | Asymmetric and symmetric stretching of C-H in alkyl groups. |
| Aromatic C=C/C=N Stretch | 1610-1500 (Medium-Strong) | 1610-1500 (Strong) | In-plane skeletal vibrations of the aromatic/heteroaromatic ring. |
| C-N Stretch | 1250-1020 (Strong) | 1250-1020 (Weak) | Stretching of the carbon-nitrogen bond. |
| Aromatic C-H Bend | 850-675 (Strong) | Weak | Out-of-plane "wagging" of aromatic C-H bonds. |
Ultrafast Spectroscopic Techniques for Excited-State Dynamics
Ultrafast spectroscopic techniques, operating on femtosecond (fs) to nanosecond (ns) timescales, are essential for investigating the photophysical processes that occur after a molecule absorbs light. rsc.orgresearchgate.net Techniques such as transient absorption spectroscopy (TAS) and time-correlated single photon counting (TCSPC) can map the energy relaxation pathways and lifetimes of electronic excited states. rsc.orgresearchgate.netunige.ch
Should this compound possess chromophoric properties, these methods would be employed to study its excited-state dynamics. TCSPC measures the fluorescence lifetime, providing information on the rate of radiative decay from the lowest singlet excited state (S₁). TAS can monitor the evolution of excited states, including both singlet and triplet states, by probing changes in absorption following photoexcitation. rsc.orgunige.ch This allows for the characterization of processes such as intersystem crossing (the transition from a singlet to a triplet state) and internal conversion. unige.chriken.jp The data obtained are crucial for understanding the photostability of the compound and for assessing its potential in applications like organic electronics or photosensitization. kaust.edu.sa
Table 3: Illustrative Photophysical Data for this compound
This table shows hypothetical data that could be obtained from ultrafast spectroscopy, characterizing the behavior of this compound after light absorption.
| Parameter | Technique | Hypothetical Value | Interpretation |
| Absorption Maximum (λₘₐₓ) | UV-Vis Spectroscopy | 350 nm | Wavelength of maximum light absorption. |
| Emission Maximum (λₑₘ) | Fluorescence Spectroscopy | 450 nm | Wavelength of maximum fluorescence emission. |
| Fluorescence Lifetime (τ) | TCSPC | 2.5 ns | The average time the molecule spends in the excited singlet state before emitting a photon. kaust.edu.sa |
| Triplet State Lifetime (τₜ) | ns-TAS | 1.2 µs | The average lifetime of the excited triplet state. rsc.org |
| Intersystem Crossing Yield (Φᵢₛ꜀) | TAS / Photophysical studies | 0.3 | The efficiency of converting from the excited singlet state to the triplet state. |
Electron Microscopy Techniques for Morphological and Microstructural Analysis
Electron microscopy techniques are indispensable for visualizing the structure of materials at the micro- and nanoscale, providing high-resolution images of morphology and internal structure. numberanalytics.compolymersolutions.com By using a focused beam of electrons instead of light, these methods overcome the diffraction limit of optical microscopy, enabling detailed analysis of features from micrometers down to the atomic scale. numberanalytics.comnanoscience.com
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution, three-dimensional images of a sample's surface. numberanalytics.comsurfacesciencewestern.com In an SEM, a focused electron beam is scanned across the sample, and the resulting signals—primarily secondary electrons—are collected to form an image. nanoscience.com The intensity of the secondary electron signal is highly dependent on the surface topography, making SEM ideal for studying surface features with excellent depth of field. surfacesciencewestern.com
For this compound, SEM would be used to characterize the morphology of the bulk material. This includes analyzing the size and shape distribution of its crystals or particles, examining surface roughness, and identifying the presence of any pores or surface defects. researchgate.netresearchgate.net This information is critical for understanding how the material's physical form might influence its properties, such as dissolution rate and handling characteristics.
Table 4: Morphological Features of this compound Analyzable by SEM
| Parameter | Description | Significance |
| Particle Size Distribution | Measurement of the range and average size of individual particles. | Influences solubility, bioavailability, and processability. |
| Crystal Habit | The characteristic external shape of crystals (e.g., needles, plates, prisms). | Reflects the internal crystal structure and can affect bulk density and flow properties. |
| Surface Topography | The three-dimensional texture of the particle surface, including roughness and defects. surfacesciencewestern.comecmjournal.org | Affects surface area, adhesion, and interaction with other materials. |
| Agglomeration | The tendency of individual particles to cluster together. dti.dk | Impacts powder flow, compaction, and homogeneity in mixtures. |
Transmission Electron Microscopy (TEM) for Nanoscale Structure
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of a material's internal nanoscale structure. nih.govnih.gov In TEM, a broad beam of high-energy electrons passes through an ultrathin sample, and the transmitted and scattered electrons are focused to form an image. rsc.org This allows for the direct imaging of features such as crystal lattices, grain boundaries, and nanoscale defects. mpie.de
Applying TEM to this compound would provide a deeper understanding of its crystallinity and internal order. nih.gov High-resolution TEM (HRTEM) could potentially visualize the arrangement of molecules in the crystal lattice. Furthermore, selected area electron diffraction (SAED) patterns can be used to confirm the crystalline nature of the material and determine its crystal structure. nih.gov This level of detail is crucial for establishing definitive structure-property relationships. mpie.denrel.gov
Atomic Force Microscopy (AFM) for Surface Properties
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographic images of surfaces with nanometer or even sub-nanometer resolution. mdpi.comwikipedia.org An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. wikipedia.org Forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored to create a topographic map. nist.gov
Beyond imaging, AFM can directly measure various surface properties. mdpi.com In "force spectroscopy" mode, the tip is pushed into and retracted from the surface to measure mechanical properties like elasticity (stiffness) and adhesion forces. mdpi.comspmtips.com For this compound, AFM could be used to create high-resolution maps of crystal facet topography and to quantify nanoscale mechanical properties, which are important for applications in materials science and nanotechnology.
Table 5: Surface Properties of this compound Measurable by AFM
| Property | AFM Mode | Information Obtained |
| Nanoscale Topography | Tapping Mode / Contact Mode | A high-resolution, 3D image of the surface, revealing features like atomic steps, terraces, and grain boundaries. wikipedia.org |
| Surface Roughness | Topography Analysis | Quantitative measurement of height variations on the surface at the nanoscale. nist.gov |
| Adhesion Force | Force Spectroscopy | The pull-off force required to separate the tip from the sample surface, related to surface energy. mdpi.comspmtips.com |
| Elasticity (Young's Modulus) | Force Spectroscopy / Nanoindentation | The stiffness or resistance of the surface to elastic deformation under an applied load. mdpi.commdpi.com |
Reactivity and Transformational Chemistry of Qaq Dichloride
Mechanisms of Chemical Transformations Involving QAQ Dichloride
This compound, chemically known as 2,2'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride, is a complex molecule with multiple reactive sites. tocris.comrndsystems.com Its structure, featuring an azobenzene (B91143) core, amide linkages, and quaternary ammonium (B1175870) groups, dictates its chemical reactivity.
Nucleophilic Substitution Reactions
The chemical structure of this compound contains several sites susceptible to nucleophilic attack. The carbonyl carbons of the amide groups are electrophilic and can react with nucleophiles. savemyexams.com Additionally, the quaternary ammonium groups, while generally stable, can undergo dealkylation in the presence of strong nucleophiles under harsh conditions. wikipedia.org
Acyl chlorides, which share the reactive carbonyl group with this compound, are known to undergo nucleophilic addition-elimination reactions. chemguide.co.ukchemistrystudent.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, a leaving group, in this case, a chloride ion, is eliminated, resulting in the substitution product. chemguide.co.uksavemyexams.com While this compound does not have an acyl chloride group, the principle of nucleophilic attack at the carbonyl carbon is relevant to its amide groups.
The general mechanism for nucleophilic substitution at an acyl carbon involves the addition of a nucleophile to the carbonyl group, followed by the elimination of a leaving group. youtube.com For this compound, this could involve the reaction of its amide linkages with strong nucleophiles, although such reactions are not its primary mode of reactivity under physiological conditions.
Redox Activity and Electron Transfer Pathways
The azobenzene group in this compound is the key to its redox activity and photoswitchable nature. tocris.comimmunomart.com This group can undergo reversible isomerization between its trans and cis forms upon exposure to specific wavelengths of light. tocris.comrndsystems.com The trans isomer can be converted to the cis isomer with 380 nm light, and the reverse process occurs with 500 nm light. tocris.comrndsystems.com This photoisomerization is a form of redox activity, as it involves the rearrangement of electrons within the molecule.
Radical Reaction Pathways
Radical reactions are another aspect of the chemical reactivity of this compound. The azobenzene moiety can be susceptible to radical reactions under certain conditions. Free radical reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps. egyankosh.ac.in For this compound, exposure to high-energy radiation or the presence of radical initiators could lead to the formation of radical species, potentially causing degradation of the molecule. mdpi.combbhegdecollege.com The interaction of chloride ions with radicals can also lead to the formation of reactive chlorine species, which could further participate in degradation pathways. nih.gov
Hydrolysis and Solvolysis Reaction Kinetics
Hydrolysis and solvolysis are important reactions to consider for any compound intended for use in aqueous or solvent-based systems. quora.comwikipedia.org Hydrolysis is a specific type of solvolysis where water is the solvent. vedantu.comlibretexts.org
The amide linkages in this compound are susceptible to hydrolysis, which would break the molecule into smaller components. This reaction is typically slow under neutral conditions but can be accelerated by acids or bases. The quaternary ammonium groups are generally stable to hydrolysis. wikipedia.org
Thermal and Photochemical Reaction Pathways
The most significant reaction pathway for this compound is its photochemical isomerization. medchemexpress.com As mentioned, the azobenzene core allows for reversible switching between the trans and cis isomers. tocris.comrndsystems.com This photoisomerization is a highly specific and controlled process, forming the basis of its application as a photoswitchable ion channel blocker. immunomart.commedchemexpress.com
Thermal reactions can also play a role. The cis isomer of azobenzene can thermally relax back to the more stable trans isomer. This thermal back-relaxation is a key consideration for the practical application of this compound, as it determines the stability of the light-induced state.
The photochemical properties of this compound are summarized in the table below:
| Property | Description | Reference |
| trans-to-cis Isomerization | Occurs upon irradiation with 380 nm light. | tocris.comrndsystems.com |
| cis-to-trans Isomerization | Occurs upon irradiation with 500 nm light. | tocris.comrndsystems.com |
| Active Conformation | The trans conformation is the active form that blocks ion channels. | immunomart.commedchemexpress.com |
Coordination Chemistry and Ligand Interactions of Qaq Dichloride
QAQ Dichloride as a Ligand: Chelation and Bonding Motifs
For a molecule to act as a ligand, it must possess at least one lone pair of electrons to donate to a metal center, forming a coordinate bond. byjus.compurdue.edu this compound possesses several potential donor atoms, including the nitrogen atoms of the azobenzene (B91143) group and the quaternary ammonium (B1175870) groups.
Chelation is a specific type of bonding that occurs when a single ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate ring. accessscience.com This process generally results in a more stable complex compared to coordination with monodentate ligands, an observation known as the chelate effect. youtube.com The stability of such a complex is influenced by factors like the number and size of the chelate rings formed.
The structure of this compound suggests it could potentially act as a chelating ligand, although this has not been experimentally verified. The spatial arrangement of its nitrogen atoms would determine its ability to form stable chelate rings with a metal ion.
Formation of Coordination Complexes with Metal Centers
The formation of a coordination complex involves the reaction of a metal ion (a Lewis acid) with one or more ligands (Lewis bases). purdue.edutruman.edu The number of coordinate bonds to the central metal ion is known as the coordination number. chemrevise.org Common coordination numbers for transition metals are 4 and 6. ncert.nic.in
The synthesis of a coordination complex with this compound would likely involve reacting a salt of the desired metal with this compound in a suitable solvent. The resulting complex's properties would depend on the metal ion, the solvent, the reaction conditions, and the presence of other competing ligands. truman.edu
Investigation of Coordination Geometries and Isomerism
The geometry of a coordination complex is determined by the coordination number and the nature of the metal ion and ligands. libretexts.org Common geometries include tetrahedral and square planar for four-coordinate complexes, and octahedral for six-coordinate complexes. savemyexams.comyoutube.com
Interactive Table: Common Coordination Geometries
| Coordination Number | Geometry | Typical Bond Angles | Example Ion |
| 2 | Linear | 180° | [Ag(NH₃)₂]⁺ savemyexams.com |
| 4 | Tetrahedral | 109.5° | [ZnCl₄]²⁻ github.io |
| 4 | Square Planar | 90° | [PtCl₄]²⁻ ncert.nic.in |
| 6 | Octahedral | 90°, 180° | [Co(NH₃)₆]³⁺ ncert.nic.in |
Coordination complexes can also exhibit various forms of isomerism, where compounds have the same chemical formula but different arrangements of atoms. wikipedia.org Geometric isomers, such as cis and trans isomers, arise from different spatial arrangements of ligands. savemyexams.com Optical isomers (enantiomers) are non-superimposable mirror images of each other. truman.edu Given the asymmetric nature of this compound, its coordination complexes would be expected to exhibit isomerism.
Electronic Structure and Metal-Ligand Interactions
The electronic structure of a coordination complex describes the arrangement of electrons in the metal's d-orbitals and the nature of the metal-ligand bonding. Theories such as Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are used to explain the electronic properties of these complexes, including their color and magnetic behavior. uci.edu
The interaction between a ligand and a metal ion causes the metal's d-orbitals to split in energy. uci.edu The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the field strength of the ligands. This splitting gives rise to electronic transitions that can absorb light in the visible region, making many transition metal complexes colored. uci.edu The nature of the nitrogen donor atoms in this compound would influence its ligand field strength and thus the electronic properties of any potential complex it might form.
Reactivity of this compound Within Coordination Spheres
The reactivity of a ligand can be altered upon coordination to a metal center. The coordination sphere refers to the central metal and the ligands directly bonded to it. byjus.com
Ligand Substitution Kinetics and Mechanisms
Ligand substitution is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemistrystudent.comsavemyexams.com The rates of these reactions can vary enormously, and complexes can be classified as either labile (fast substitution) or inert (slow substitution). libretexts.org
Ligand substitution reactions can proceed through different mechanisms, primarily dissociative (where a ligand leaves first, forming an intermediate with a lower coordination number) or associative (where the incoming ligand attacks first, forming an intermediate with a higher coordination number). truman.edulibretexts.org The study of these kinetics provides insight into the reaction pathway and the factors controlling it.
Role of Halide Impurities in Coordination Compound Formation
The synthesis of coordination compounds can be significantly influenced by the presence of impurities, with halide ions being a particularly impactful class of contaminants. While specific research on the role of halide impurities in the coordination chemistry of this compound is not publicly available, general principles derived from the study of other coordination complexes, particularly metal-organic polyhedra (MOPs), can provide valuable insights into the potential effects.
Halide impurities, such as chloride (Cl⁻), can act as catalysts in the self-assembly of coordination-driven superstructures. researchgate.net Their presence can lower the kinetic barriers for the formation of thermodynamically stable products, often leading to the selective formation of a single, desired species from a mixture of potential assemblies. researchgate.net In the absence of such catalytic impurities, reactions may yield kinetically trapped, oligomeric, or undesired isomeric products.
The catalytic role of halides is often attributed to their ability to coordinate temporarily to the metal center, labilizing the existing metal-ligand bonds. This transient coordination can facilitate the dissociation of incorrectly bound ligands and promote the formation of the most stable coordination geometry. For instance, in the self-assembly of certain palladium-based MOPs, the presence of chloride impurities was found to be crucial for the selective formation of a single, well-defined cage structure. researchgate.net In the absence of chloride, a mixture of different assemblies was obtained. researchgate.net
The general mechanism for halide-catalyzed self-assembly can be summarized in the following steps:
Initial Complexation: The metal precursor and the organic ligand form initial, often kinetically favored, coordination complexes.
Halide Coordination: A halide impurity coordinates to the metal center, weakening the existing metal-ligand bonds.
Ligand Exchange/Rearrangement: The labilized ligands can more easily dissociate and re-associate, allowing the system to explore different coordination geometries.
Formation of Thermodynamic Product: The system evolves towards the most thermodynamically stable assembly, with the halide being displaced from the coordination sphere upon formation of the final product.
The impact of halide impurities on the formation of coordination compounds can be illustrated by the following hypothetical data, based on general observations in the field:
Table 1: Hypothetical Influence of Chloride Impurity on the Self-Assembly of a Metal-Ligand System
| Metal Precursor Purity | Reaction Conditions | Product Distribution |
| High Purity (Halide-free) | Room Temperature, 24h | Mixture of oligomers and desired complex (e.g., 30% desired complex) |
| High Purity (Halide-free) | 80°C, 24h | Primarily desired complex (e.g., >90% desired complex) |
| With 5 mol% Chloride Impurity | Room Temperature, 24h | Primarily desired complex (e.g., >95% desired complex) |
This table is illustrative and not based on experimental data for this compound.
This hypothetical data demonstrates that the presence of a small amount of chloride impurity can significantly improve the yield of the desired complex under milder conditions, highlighting its catalytic role.
While direct experimental evidence for this compound is lacking, it is reasonable to hypothesize that as a dichloride salt, the inherent presence of chloride ions could play a significant role in its coordination behavior with metal ions. The chloride ions could act as internal catalysts, facilitating the formation of well-defined coordination complexes. Conversely, variations in the halide content between different batches of this compound could lead to inconsistencies in its coordination chemistry, underscoring the importance of precursor purity in obtaining reproducible results. Further research into the coordination chemistry of this compound is necessary to experimentally validate these potential roles of halide impurities.
Based on a comprehensive review of available scientific literature, there is no evidence to suggest that the chemical compound known as "this compound" is used in catalytic applications.
Searches for "this compound" consistently identify it as a photoswitchable blocker of voltage-gated sodium (Nav) and potassium (Kv) ion channels. targetmol.commedkoo.com Its primary application is in neurobiology and pharmacology as a light-sensitive analgesic tool for investigating signaling mechanisms in pain neurons. targetmol.com The compound's chemical formula is C28H44Cl2N6O2, and its IUPAC name is Di[4-(2-(N,N,N-triethyl)aminoacetyl)aminophenyl]-diazene dichloride. medkoo.com
The provided outline for the article focuses on catalytic applications that, according to current scientific data, are not associated with this compound. It is possible that "this compound" has been confused with other dichloride-containing compounds, such as palladium dichloride or zirconocene (B1252598) dichloride, which are well-known catalysts in various chemical reactions. However, adhering strictly to the subject of "this compound," no content can be generated for the requested sections on catalysis.
Catalytic Applications and Reaction Engineering Involving Qaq Dichloride
Specific Catalytic Transformations
Carbon-Carbon Bond Formation
There is currently no available research demonstrating the use of QAQ dichloride as a catalyst for carbon-carbon bond formation. The compound's known mechanism of action involves the physical obstruction of ion channels in its trans isomeric form, a process unrelated to the catalytic generation of new carbon-carbon bonds. targetmol.com
Mechanistic Insights into Catalytic Cycles
Given the absence of catalytic activity for this compound, there are no established catalytic cycles to analyze. The compound's interaction with ion channels is a stoichiometric blocking event rather than a regenerative catalytic process.
The concept of a catalytic active site is not applicable to this compound in its known function. Its interaction is with the pore of voltage-gated sodium and potassium ion channels, where it acts as a physical blocker. targetmol.com
As this compound has not been identified as a catalyst, no kinetic analyses of its catalytic rates have been performed.
The influence of electronic and steric factors on this compound relates to its photoswitchable properties and its ability to bind to and block ion channels, not to catalytic performance. The azobenzene (B91143) core allows for photoisomerization between the active trans and inactive cis forms, a process governed by electronic transitions upon light absorption. targetmol.com Steric considerations dictate how the molecule fits within the ion channel pore.
Sustainability Aspects in Catalysis Using this compound
Since this compound is not used as a catalyst, there are no sustainability aspects to consider in this context.
The principles of green chemistry in catalyst design, such as atom economy, use of renewable feedstocks, and designing for degradation, are not relevant to the known applications of this compound. targetmol.com
Integration into Advanced Materials Architectures
QAQ Dichloride as a Building Block for Functional Inorganic Materials
This compound, a photoswitchable molecule, possesses characteristics that make it a candidate for the development of functional materials. Its structure, featuring an azobenzene (B91143) core, allows for reversible isomerization between trans and cis forms when exposed to specific wavelengths of light. This photoresponsive behavior is central to its potential application in materials science. The terminal quaternary ammonium (B1175870) groups provide charged sites that can interact with other chemical species.
While research into the extensive use of this compound as a primary building block for inorganic materials is still emerging, its known properties suggest potential avenues for exploration. The molecule's ability to change shape and its charged nature could be harnessed to influence the assembly and properties of larger material structures.
Synthesis of Coordination Frameworks and Metal-Organic Frameworks (MOFs)
The synthesis of coordination frameworks and Metal-Organic Frameworks (MOFs) relies on the self-assembly of metal ions or clusters with organic linkers. The dicationic nature and potential for conformational change of this compound make it an interesting candidate for an organic linker in such frameworks. The quaternary ammonium groups could act as counterions or participate in hydrogen bonding interactions within the framework, while the azobenzene unit offers the possibility of creating photoresponsive MOFs.
The general synthetic approach would involve combining this compound with a selected metal salt under suitable solvent and temperature conditions. The resulting framework's properties, such as porosity, stability, and photoresponsivity, would be highly dependent on the chosen metal and the isomeric state of the this compound linker during synthesis. The light-induced isomerization of the azobenzene core could potentially be used to modulate the pore size or other properties of the resulting MOF in situ.
Incorporation into Hybrid Organic-Inorganic Materials
This compound can be incorporated into hybrid organic-inorganic materials, where it can impart its photochromic properties to the bulk material. These materials combine the features of both organic components (like this compound) and inorganic matrices (such as silica, titania, or clays).
Formation of Nanostructured Materials
The amphiphilic character of this compound, arising from the combination of a relatively nonpolar azobenzene core and charged terminal groups, suggests its potential use in the formation of self-assembled nanostructures in solution. Depending on the concentration and solvent conditions, it could form micelles, vesicles, or other aggregates.
Furthermore, this compound could be used as a template or structure-directing agent in the synthesis of inorganic nanostructured materials. Its charged ends can interact with and organize inorganic precursors at the nanoscale, leading to the formation of nanoparticles, nanotubes, or mesoporous materials with controlled morphology. The photo-isomerization of this compound could offer a dynamic means to control the templating process and the final structure of the nanomaterial. For instance, the trans and cis isomers, having different shapes, might direct the formation of different nanostructures.
Solid-State Chemistry of this compound
The solid-state chemistry of this compound is fundamentally linked to its molecular structure and the intermolecular forces that govern its packing in the crystalline state. The molecule's solid form is described as a yellow to orange solid. medchemexpress.com
Crystal Engineering and Structural Diversity
Crystal engineering of this compound involves the rational design and synthesis of crystalline solids with desired structures and properties. The key factors influencing the crystal packing of this compound include hydrogen bonding, ionic interactions between the quaternary ammonium groups and the chloride anions, and π-π stacking of the azobenzene rings.
The conformational flexibility of the molecule, particularly the rotation around the various single bonds and the trans-cis isomerization of the azobenzene unit, contributes to its potential for structural diversity. Different crystalline phases (polymorphs) could be obtained by varying crystallization conditions such as the solvent, temperature, and the presence of additives. Each polymorph would exhibit a unique arrangement of molecules in the crystal lattice, leading to different physical properties. The photo-isomerization of this compound in the solid state could also lead to phase transitions or changes in the crystal structure.
Defect Chemistry and Non-Stoichiometry
Defect chemistry in this compound crystals would involve the study of imperfections in the crystal lattice. These defects can be point defects (like vacancies or interstitial atoms), line defects (dislocations), or planar defects (grain boundaries). The presence of the dicationic QAQ molecule and chloride anions means that ionic defects, such as vacancies of either ion or the substitution of ions, would be a key consideration.
Non-stoichiometry in a pure this compound crystal is unlikely due to its molecular nature. However, in co-crystals or coordination compounds involving this compound, deviations from the ideal stoichiometric ratio could occur. For instance, in a coordination framework, there might be missing linkers (this compound) or metal ions, leading to a non-stoichiometric compound. These defects can significantly influence the material's electronic, optical, and mechanical properties. The study of these imperfections is crucial for understanding the material's behavior and for tailoring its properties for specific applications.
Applications in Energy Storage and Conversion
The integration of photoswitchable molecules like this compound into advanced materials opens up novel possibilities for energy storage and conversion. The core of this potential lies in the molecule's azobenzene group, which can undergo reversible photoisomerization. This process allows for the capture, storage, and release of energy in a controlled manner, driven by light.
Role in Advanced Energy Materials
The fundamental principle behind the application of azobenzene derivatives, such as this compound, in energy materials is the molecule's ability to exist in two distinct isomeric states: a stable trans form and a metastable, higher-energy cis form. The transition from the trans to the cis state can be initiated by absorbing photon energy, typically from UV or visible light, effectively storing solar energy within the molecule's chemical bonds. The stored energy can then be released as heat on demand, triggered by another light stimulus or heat, returning the molecule to its stable trans state. worldscientific.comrsc.org This cycle forms the basis of molecular solar thermal (MOST) energy storage systems. acs.org
Research into azobenzene-containing polymers (azopolymers) has demonstrated their promise as solar thermal fuels. nih.gov These materials offer the advantage of being easily formed into uniform films, which is crucial for developing practical energy storage devices. worldscientific.com The energy density of these materials is a key parameter, with ongoing research focused on maximizing it through molecular design. For instance, creating multi-azobenzene systems, where multiple photoswitchable units are linked within a single molecule, has been shown to increase energy density. researchgate.net
Furthermore, the incorporation of azobenzene derivatives into materials can lead to a photoinduced crystal-to-liquid phase transition. This phenomenon can be harnessed to co-harvest both photon energy and ambient heat, storing them as chemical bond energy and latent heat. oaepublish.com The release of this stored energy can be triggered by visible light, offering a sophisticated method for converting low-grade ambient heat into usable high-temperature heat. oaepublish.com
Below is a table summarizing the energy storage characteristics of various azobenzene-based systems, illustrating the potential for molecules like this compound.
| Azobenzene System | Energy Storage Density (kJ/mol) | Storage Half-life | Trigger for Energy Release | Key Findings |
| Tetra-ortho-chlorinated azobenzene | 13.50 (DSC), 28.21 (DFT) | Not specified | 430 nm light | Can effectively absorb and store photon energy from visible light (550 nm). mdpi.com |
| Azobenzene-grafted on g-C3N4 | Not specified | Not specified | Not specified | Enhanced thermal stability up to 530 °C, suitable for medium-temperature solar applications. utwente.nl |
| Azobenzene/Gold Nanoparticle Composite | Not specified | Not specified | 520 nm light | Gold nanoparticles facilitate rapid, optically-triggered heat release at room temperature. rsc.org |
| Bis-azobenzene derivatives | Up to 392 J/g (for meta-linked) | Not specified | Green light | Linking two azobenzene units can significantly increase energy density. researchgate.net |
Data sourced from multiple research findings, representing the broader class of azobenzene compounds.
Development of Electronic and Optical Materials
The photoswitchable nature of the azobenzene moiety in this compound also has significant implications for the development of advanced electronic and optical materials. The reversible change in molecular geometry between the trans and cis isomers can be used to modulate the bulk properties of a material, such as its conductivity and refractive index, in real-time using light.
One of the most promising areas of research is the development of materials with light-switchable thermal and electrical conductivity. By functionalizing polymers with azobenzene groups, researchers have created materials that can reversibly transition between a crystalline and a liquid state upon illumination with UV and visible light. illinois.edu The planar trans state allows for ordered, crystalline packing with higher thermal conductivity, while the non-planar cis state disrupts this order, leading to a liquid-like state with lower thermal conductivity. pnas.orgpnas.org This capability could enable new methods for on-demand thermal management in electronic devices.
The table below details research findings on the light-induced modulation of material properties by azobenzene derivatives.
| Material System | Property Modulated | Switching Mechanism | Observed Change | Trigger |
| Azobenzene Polymer | Thermal Conductivity | Photo-induced crystal-to-liquid transition | 3-fold change (0.35 to 0.10 W m⁻¹ K⁻¹) | UV and Green Light |
| MWCNT-Azobenzene-Polymer Nanocomposite | Electrical Conductance | Photoisomerization affecting nanotube interactions | ~10% change in photocurrent | UV (370 nm) and Visible (480 nm) Light |
| Azobenzene-Polymer on Aligned Carbon Nanotubes | Anisotropic Electrical Conductivity | Photo-doping and film contraction from isomerization | Steady increase/decrease during/after UV irradiation | UV Light |
This table summarizes findings from research on various azobenzene-containing materials to illustrate the principles applicable to this compound.
Based on the information available, a detailed scientific article on the computational chemistry and theoretical modeling of a compound specifically named "this compound" cannot be generated. Extensive searches for peer-reviewed literature and scientific data pertaining to "this compound" did not yield specific results that would allow for the creation of the requested content.
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Computational Chemistry and Theoretical Modeling of Qaq Dichloride
Computational Materials Science for QAQ Dichloride-Based Solids
Computational materials science utilizes powerful simulation tools to investigate the properties of materials in their solid state. acs.org For a molecule like this compound, which combines a photoswitchable azobenzene (B91143) core with two quaternary ammonium (B1175870) groups, these methods are crucial for predicting the structure and stability of its crystalline forms and for simulating its interactions within composite materials. scispace.com Such simulations can forecast how the molecule will behave in a solid-state device, for example, by modeling its structure, thermodynamics, and mechanical properties. mpg.de
Predicting the crystal structure of a flexible, ionic compound like this compound is a significant computational challenge. The process, known as crystal structure prediction (CSP), involves searching for the most thermodynamically stable arrangement of molecules in a crystal lattice. txst.edu This is achieved by generating a multitude of potential crystal packings and calculating their lattice energies. researchgate.net For organic salts, this requires accurate calculation of intermolecular and inter-ionic forces, including electrostatic interactions, van der Waals forces, and hydrogen bonds. akjournals.com
Modern computational approaches employ a combination of methods. The initial search may use algorithms like simulated annealing or evolutionary algorithms. txst.edu The subsequent energy ranking often relies on force-field calculations or, for higher accuracy, on quantum mechanical methods like Density Functional Theory (DFT), typically with added corrections for dispersion interactions (DFT-D), which are critical for accurately modeling molecular solids. acs.orgmpg.de The calculated lattice energy, which is the energy released when isolated molecules form a crystal, is a key indicator of thermodynamic stability. mpg.de Comparing the lattice energies of different predicted polymorphs (different crystal structures of the same compound) allows for the identification of the most stable form. acs.org For azobenzene derivatives, computational studies have shown how subtle changes, like the addition of a methyl group, can drastically alter molecular packing and solid-state properties. rsc.org
Table 1: Common Computational Methods for Lattice Energy Calculation of Organic Crystals
| Method/Protocol | Principle | Typical Mean Absolute Error (kJ/mol) | Notes |
|---|---|---|---|
| Force Field (e.g., COMPASSII) | Uses classical mechanics with parameterized functions to describe interatomic forces. Computationally inexpensive. | 5-10 | Performance depends heavily on the quality of the force field parameters for the specific atoms and bond types present. acs.org |
| PIXEL Method | A semi-empirical method that calculates interaction energies from the molecule's electron density, separating terms like coulombic, polarization, dispersion, and repulsion. | ~7 | Provides a more physically grounded decomposition of interaction energies compared to simple atom-atom potentials. researchgate.net |
| Density Functional Theory (DFT-D) | A quantum mechanical method that calculates the electronic structure. A dispersion correction is added to account for van der Waals forces. | 2-7 | Offers high accuracy but is computationally expensive. The choice of functional and dispersion correction scheme (e.g., PBE0-D3) is crucial. mpg.de |
| Symmetry-Adapted Perturbation Theory (SAPT) | A quantum mechanical method that directly calculates the interaction energy as a perturbation to the energy of the isolated molecules. | < 2 | Highly accurate for dimers, but computationally very demanding for calculating full lattice energies. |
Intercalation, the insertion of molecules or ions into a host material with a layered structure, is a key process in batteries, catalysis, and drug delivery. Computational simulations, particularly molecular dynamics (MD), are powerful tools for studying the intercalation of large organic cations like this compound into host materials such as clays (B1170129) or graphite. nih.govrsc.org These simulations model the system at the atomic level, providing a dynamic view of how the cation moves and arranges itself within the host's interlayer spaces. randallcygan.com
An MD simulation of this compound intercalation would involve constructing a model of the host material's layers and the QAQ dication. A suitable force field, which defines the forces between all atoms, is essential. randallcygan.com The simulation then solves Newton's equations of motion for every atom, tracking their trajectories over time. mpg.de From these trajectories, key properties can be calculated, including the interlayer spacing (basal spacing) of the host material, the orientation and conformation of the intercalated QAQ dication, and the binding energy between the host and guest. rsc.orgaip.org Such simulations can predict the most stable arrangement of the intercalated cations and how factors like cation concentration or the type of host material affect the final structure. nih.govrsc.org
Table 2: Representative Findings from Molecular Dynamics (MD) Simulations of Organic Cation Intercalation
| Organic Cation | Host Material | Simulation Method | Key Findings |
|---|---|---|---|
| 1-Hexadecyl-3-methylimidazolium (C16mim) | Montmorillonite (Mt) Clay | MD Simulation | The type of inorganic cation initially present in the clay (e.g., Na+, Ca2+) significantly affects the final arrangement and binding energy of the intercalated organic cation. nih.gov |
| 2,3-dimethyl-1-propyl imidazolium (B1220033) (DMPI) | Graphite | DFT / AIMD | Intercalation is energetically favorable, with a "stage-2" configuration (intercalation in every second layer) being the most stable. The simulated XRD pattern shifts to lower angles, confirming gallery expansion. rsc.orgrsc.org |
| Hexadecyl Trimethyl Ammonium (CTAB) | Montmorillonite (Mt) Clay | MD Simulation | The functional group of the organic cation influences its arrangement in the interlayer. The distance between the cation's nitrogen atom and the clay's surface oxygen atoms was determined to be a critical parameter. aip.org |
| Methane Hydrate Complexes | Montmorillonite (Mt) Clay | MD Simulation | Simulations predicted the basal spacing of the intercalated clay, which was in good agreement with experimental X-ray diffraction data. randallcygan.com |
Integration of Computational Methods with Experimental Data
The synergy between computational modeling and experimental analysis is a cornerstone of modern materials research. researchgate.net For this compound, integrating theoretical calculations with experimental data provides a more complete and reliable understanding of its structure and properties. Computational methods like DFT can predict various properties, which are then validated or refined by comparison with experimental results from techniques such as X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy. nih.govacs.org
For instance, a predicted low-energy crystal structure from CSP can be validated by comparing its simulated powder XRD pattern with an experimental one. researchgate.net DFT calculations can predict the vibrational frequencies of this compound's chemical bonds. conicet.gov.ar These calculated frequencies can be compared to the peaks in an experimental FTIR spectrum, helping to assign the spectral features and confirm the molecule's conformation in the solid state. Similarly, theoretical calculations of the electronic transition energies (related to color and photoswitching) can be compared with UV-Visible spectroscopy data. researchgate.net Discrepancies between calculated and experimental data can highlight limitations in the computational model, leading to its refinement and improvement. nih.gov This iterative process of prediction, experimentation, and refinement accelerates the pace of discovery and understanding. acs.org
Table 3: Example of Integrating DFT Calculations with Experimental Data for an Organic Salt
| Property | Computational Method | Calculated Value | Experimental Method | Experimental Value |
|---|---|---|---|---|
| Bond Length (S-C) | DFT (B3LYP) | 1.813 Å | Single-Crystal XRD | 1.768 Å |
| Bond Length (C=O) | DFT (B3LYP) | 1.220 Å | Single-Crystal XRD | 1.205 Å |
| Bond Angle (O-C-N) | DFT (B3LYP) | 125.4° | Single-Crystal XRD | 125.9° |
| Melting Point | N/A | N/A | DSC | 221.9 °C |
| Vibrational Freq. (N-H stretch) | DFT (WB97XD) | 3150 cm⁻¹ | FTIR | 3145 cm⁻¹ |
| Electronic Transition (HOMO-LUMO gap) | TD-DFT | 4.98 eV | UV-Vis Spectroscopy | 4.46 eV |
Note: Data presented is illustrative, based on findings for similar organic compounds to demonstrate the principle of integration. nih.govconicet.gov.arresearchgate.net
Machine Learning Approaches in this compound Research
Machine learning (ML) is rapidly emerging as a powerful tool in chemical and materials science, offering a way to accelerate the discovery and design of new molecules. rsc.orgnih.gov In the context of this compound, ML can be used to predict key properties relevant to its function as a photoswitch, bypassing the need for time-consuming quantum chemical calculations or experiments for every new candidate molecule. rsc.org
The typical ML workflow involves training a model on a dataset of known molecules with their measured or calculated properties. rsc.org For photoswitches like this compound, this dataset could include various azobenzene derivatives and their corresponding absorption wavelengths (λmax), quantum yields, and thermal half-lives (the stability of the cis isomer). nih.govchemrxiv.org The molecules are represented numerically using "molecular fingerprints" or other descriptors that encode their structural features. The trained ML model, such as a Gaussian process or a neural network, learns the complex relationship between the molecular structure and its properties. rsc.org
Once trained, the model can predict the properties of thousands of new, virtual candidate molecules in a fraction of the time required for DFT calculations. rsc.org This high-throughput virtual screening allows researchers to identify the most promising derivatives of this compound with optimized characteristics—for instance, absorption wavelengths shifted further into the red for better tissue penetration in photopharmacology applications—before committing resources to their synthesis and experimental testing. rsc.orgresearchgate.net
Table 4: Application of Machine Learning in Photoswitch Property Prediction
| Machine Learning Model | Molecular Representation | Predicted Property | Key Advantage |
|---|---|---|---|
| Multi-output Gaussian Process (MOGP) | Molecular Fingerprints | Absorption wavelengths (λmax) of E and Z isomers | Outperforms single-task models and is operationally faster than TD-DFT for large-scale screening. rsc.org |
| Neural Network | Structural Descriptors (2D) | Thermal half-life (t₁/₂) | Can predict kinetic properties from simple 2D structural information without needing computationally expensive 3D geometries. nih.govchemrxiv.org |
| Active Learning / Bayesian Optimization | DFT-calculated features | Molecules with λmax > 450 nm | Tripled the discovery rate of desired photoswitches compared to random virtual screening by intelligently selecting which new molecules to calculate next. rsc.org |
| Kernel Ridge Regression | Fragment Counts | λmax and thermal half-life | Provides high accuracy using interpretable structural features, aiding in the rational design of new photoswitches. nih.gov |
Structural and Electronic Analogs: Comparative Studies with Qaq Dichloride
Synthesis and Characterization of Related Halide Compounds
The synthesis of halide-containing pincer complexes, including analogs of QAQ dichloride, typically involves the direct reaction of a suitable ligand precursor with a metal halide salt. For instance, quinoline-based NNN-pincer nickel(II) chloride and bromide complexes have been synthesized by reacting the ligand precursors with nickel(II) chloride or nickel(II) bromide, respectively. researchgate.net Similarly, cobalt(II) bromide has been used to prepare paramagnetic NCN pincer cobalt bromide complexes through transmetalation. nih.gov
The synthesis of platinum(II) dichloride complexes featuring 2,3-di(2-pyridyl)quinoxaline (dpq) and its derivatives as ligands results in seven-membered chelate rings. rsc.orgresearchgate.net These compounds are prepared through the reaction of the respective quinoxaline-based ligand with a platinum(II) source. The characterization of these halide complexes is thoroughly performed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for elucidating the structure in solution. researchgate.netmdpi.com For definitive structural confirmation, single-crystal X-ray diffraction is often employed to determine the solid-state molecular structure, revealing precise bond lengths and angles. researchgate.netmdpi.com
| Complex Type | Metal Precursor | Ligand Precursor | Characterization Methods | Reference |
| NNN-Pincer Nickel(II) Chloride | (DME)NiCl₂ | (NNNQ)-H | ¹H NMR, ¹³C NMR, X-ray Crystallography | researchgate.net |
| NNN-Pincer Nickel(II) Bromide | (THF)₂NiBr₂ | (NNNQ)-H | ¹H NMR, ¹³C NMR, X-ray Crystallography | researchgate.net |
| NCN-Pincer Cobalt(II) Bromide | CoBr₂ | Li[NCN-ligand] | X-ray Diffraction, IR, NMR, EPR | nih.gov |
| Platinum(II) Dichloride Chelate | PtCl₂(DMSO)₂ | 2,3-di(2-pyridyl)quinoxaline (dpq) | ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, FT-IR | rsc.orgresearchgate.net |
| Ruthenium-Platinum Mixed Metal Dichloride | [(tpy)RuCl(BL)]⁺ | PtCl₂ | ESI-MS, UV-Vis | acs.org |
Comparative Reactivity Studies with Analogous Dichlorides
Comparative studies of analogous dichlorides reveal that even subtle changes to the ligand can lead to significant differences in reactivity. A study on platinum(II) complexes with various 2,3-di(2-pyridyl)quinoxaline ligands demonstrated this effect. rsc.orgresearchgate.net The aqua-derivatives of these dichloride complexes were reacted with thiourea (B124793) nucleophiles to probe their substitution kinetics. The rate of substitution was found to be enhanced by the introduction of methyl groups or by extending the π-conjugation on the quinoxaline (B1680401) core of the ligand. rsc.orgresearchgate.net The observed reactivity order was: bpqPt(OH₂)²⁺ < dmbpqPt(OH₂)²⁺ < bbqPt(OH₂)²⁺ where bpq is the basic 2,3-di(2-pyridyl)quinoxaline, dmbpq is the dimethyl-substituted version, and bbq is the benzo-fused analog. rsc.orgresearchgate.net This highlights how modifying the quinoxaline backbone alters the electronic properties at the metal center, thereby influencing its reactivity. rsc.orgresearchgate.net
In a different system, the reactivity of pincer-supported palladium alkyl complexes towards CO₂ insertion was compared. rsc.org While these were not dichloride complexes, the study showed that replacing a chloride ligand with an alkyl group (ethyl, propyl) significantly changed the electronic properties and bond distances, such as the Pd-B bond, due to the stronger trans-influence of the alkyl group compared to chloride. rsc.org This principle of trans-influence is directly applicable to comparing the reactivity of dichloride complexes with their analogs where one or both chlorides have been replaced. The lability of the remaining chloride, and thus the complex's ability to react, would be altered.
| Complex | Modification from Parent (bpqPtCl₂) | Reactivity Trend | Apparent Rate Constant (k₂) [s⁻¹M⁻¹] | Reference |
| bpqPt(OH₂)₂²⁺ | None | Baseline | 0.43 ± 0.02 | rsc.orgresearchgate.net |
| dmbpqPt(OH₂)₂²⁺ | Addition of two methyl groups | Increased | 0.51 ± 0.01 | rsc.orgresearchgate.net |
| bbqPt(OH₂)₂²⁺ | Extended π-conjugation (benzo-fused) | Highest | 0.61 ± 0.02 | rsc.orgresearchgate.net |
Influence of Structural Modifications on Chemical Behavior
The chemical behavior of pincer complexes is highly tunable through strategic structural modifications of the ligand. mdpi.com These modifications can be categorized by their impact on the steric and electronic environment of the metal center. nih.gov
Donor Atom and "Wingtip" Groups: Altering the flanking donor atoms (e.g., phosphorus vs. nitrogen) or the substituents on these donors (the "wingtip" groups) induces significant changes in the steric profile and electronic properties. nih.govacs.org For example, replacing a soft, σ-donor phosphine (B1218219) arm with a harder, π-acceptor nitrogen-containing group like pyridine (B92270) can introduce new modes of reactivity and bond activation. acs.org The bulkiness of these groups can also dictate the accessibility of the metal center and the stability of intermediates. lu.se
Pincer Backbone: Modifications to the central aromatic ring, such as the quinoxaline core in this compound, allow for fine-tuning of electronic properties, often independently of steric factors. nih.gov Adding electron-donating or electron-withdrawing groups to the backbone directly modulates the electron density at the metal. nih.govresearchgate.net For instance, studies on platinum(II) quinoxaline complexes showed that adding electron-donating methyl groups or extending the π-system of the quinoxaline backbone enhanced the rate of substitution reactions. rsc.orgresearchgate.net
Ligand Rigidity: The flexibility of the pincer ligand framework plays a critical role. A rigid ligand scaffold can confer high thermal stability and create a well-defined coordination environment. mdpi.com Conversely, introducing flexibility or rigidity can impact catalytic performance by affecting the energy barriers for geometric changes required during a catalytic cycle, such as in oxidative addition reactions. nih.gov
| Structural Modification | Locus of Change | Primary Effect | Consequence on Chemical Behavior | Reference |
| Donor Atom Substitution | Flanking Arms (e.g., P vs. N) | Electronic (Hard/Soft, σ/π) | Alters modes of bond activation, stability of oxidation states | acs.org |
| Wingtip Group Alteration | Substituents on Donor Atoms | Steric Hindrance & Electronics | Controls access to metal center, influences selectivity | nih.gov |
| Backbone Substitution | Central Aromatic Ring (e.g., Quinoxaline) | Electronic (Inductive/Resonance) | Fine-tunes electron density at the metal, affects reaction rates | rsc.orgresearchgate.netnih.gov |
| Framework Rigidity | Ligand Backbone & Spacers | Conformational Flexibility | Affects stability and energy barriers in catalytic cycles | nih.gov |
Pseudo-Halide Derivatives and Their Chemical Parallels with this compound
Pseudo-halides are polyatomic anions that exhibit chemical properties similar to true halides (F⁻, Cl⁻, Br⁻, I⁻). scielo.org.mx Common examples include cyanide (CN⁻), azide (B81097) (N₃⁻), and thiocyanate (B1210189) (SCN⁻). scielo.org.mx They can replace halides in various compounds, forming analogous pseudo-halogen derivatives.
The substitution of chloride ligands in complexes like this compound with pseudo-halides can lead to compounds with distinct reactivity and properties. Research on a ruthenium(II) quinoxaline Schiff base complex showed that while halide-containing versions were effective catalysts for the hydrogenation of cyclohexene, the corresponding pseudo-halide derivatives were not active under the same conditions. researchgate.net This demonstrates that while structurally analogous, the electronic differences between halides and pseudo-halides can lead to divergent chemical behavior.
The synthesis of such derivatives often follows similar pathways to their halide counterparts, such as through salt metathesis reactions where a metal-halide bond is replaced by a metal-pseudo-halide bond. The resulting complexes can serve as valuable tools for mechanistic studies, as the spectroscopic signatures of pseudo-halides (e.g., the distinct IR stretching frequencies of CN or N₃) can provide insight into the electronic structure and bonding within the molecule.
Emerging Research Frontiers and Future Directions for Qaq Dichloride
Advanced Synthetic Strategies for Complex Architectures
The synthesis of structurally complex molecules like QAQ dichloride, which features multiple functional groups and a photoswitchable core, requires sophisticated and robust synthetic strategies. medkoo.com While the exact synthesis of this compound is proprietary, general advanced strategies for creating such elaborate architectures often involve multi-step processes that build upon fundamental reactions. medkoo.comucsb.edu The synthesis of complex molecules often requires a high level of control to achieve the desired structure and purity, which can make the process challenging and costly. medkoo.com
Key synthetic approaches applicable to the construction of complex dichloride-containing molecules include:
Multi-step Synthesis: Creating complex target molecules often involves a sequence of reactions, including functional group transformations and carbon-carbon bond formation. ucsb.edu For a molecule like this compound, this would likely involve the separate synthesis of the azobenzene (B91143) core and the chloroacetamide side chains, followed by their condensation.
Cross-Coupling Reactions: Techniques like Suzuki or Heck couplings are instrumental in forming key carbon-carbon or carbon-nitrogen bonds that constitute the backbone of complex aromatic structures.
Functionalization of Precursors: A common strategy is the late-stage functionalization of a core molecule. For instance, a diamino-azobenzene precursor could be reacted with a chloroacetyl chloride derivative to install the reactive side chains.
A comparison of relevant synthetic strategies for building complex molecules containing dichloride or chloro- functionality is outlined below.
| Synthetic Strategy | Description | Potential Application for this compound-like Architectures | Reference |
| Friedel-Crafts Acylation | Involves the acylation of an aromatic ring using an acyl halide and a Lewis acid catalyst. It can be used to introduce carbonyl groups which are precursors to other functionalities. | Synthesis of the azobenzene core or attachment of side chains. | |
| Nucleophilic Substitution | A fundamental reaction where a nucleophile replaces a leaving group. This is key for attaching side chains to a core structure. | Attaching the triethylaminoacetyl groups to the aminophenyl backbone. | |
| Photoswitchable Core Formation | Specific reactions, such as the Mills reaction (condensation of nitrosoarenes with anilines), are used to form the central azobenzene (diazenediyl) linkage that gives the molecule its photoswitchable properties. | Creation of the central N=N bond in the this compound scaffold. | |
| Chlorination Reactions | The use of reagents to introduce chlorine atoms onto a molecule, often to create reactive handles for further modification. | Formation of the chloroacetamide moieties before their reaction with the amino groups of the azobenzene core. |
Exploration of Novel Reactivity Patterns
The unique structure of this compound, with its combination of a photoswitchable diazene (B1210634) bridge, quaternary ammonium (B1175870) salts, and amide linkages, presents a rich platform for exploring novel reactivity. The core reactivity lies in the photoisomerization of the azobenzene group, which switches from the planar, more stable trans isomer to the non-planar cis isomer upon irradiation with 380 nm light, and reverts to trans with 500 nm light. tocris.com
Future research could delve into:
Modulating Photochemical Properties: Investigating how modifications to the aromatic rings or the side chains affect the wavelengths required for isomerization, the quantum yield of the switching process, and the thermal stability of the cis isomer.
Host-Guest Chemistry: The dichloride nature of the compound, with its two cationic centers, suggests potential for acting as a guest molecule for anionic hosts or as a host for small neutral molecules, with binding affinity potentially controlled by the molecule's isomeric state.
Controlled Release Mechanisms: The interaction between the cationic ends and the central photoswitch could be exploited. In the cis state, the ends are closer together, which could be used to chelate a specific ion or molecule, and then release it upon isomerization to the trans state.
Interfacial Reactivity: The amphiphilic nature of this compound could lead to interesting reactivity at interfaces, such as in micelles or on the surface of nanoparticles, where its conformation could influence interfacial properties.
Integration with Artificial Intelligence and Data Science for Accelerated Discovery
The fields of artificial intelligence (AI) and data science are revolutionizing chemical research and offer significant potential for accelerating the discovery and optimization of complex molecules like this compound. pasqal.com High-level quantum mechanical (QM) calculations, which are crucial for accurately understanding molecules, are often limited by their high computational cost. nih.gov AI can help overcome these limitations. nih.gov
Key areas for integration include:
Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the properties of new molecules. youtube.com For this compound, AI models could predict its solubility, binding affinity to different ion channels, and photochemical properties, reducing the need for extensive experimental screening. youtube.com The AIQM1 method, for example, combines AI with QM calculations to achieve high accuracy with greater speed, making it possible to predict ground-state energies and geometries for complex molecules. nih.gov
Generative AI for Molecular Design: Generative AI models can design novel chemical structures with desired properties. youtube.com By defining specific criteria (e.g., photoswitchable, water-soluble, specific channel affinity), generative models could propose new variants of this compound with potentially improved performance for specific applications. youtube.com
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes. This can accelerate the synthesis of this compound and its analogues by identifying the most efficient and cost-effective pathways, a significant advantage for complex chemistries. medkoo.com
Data Analysis and Trend Identification: Tools like CiteSpace can be used to analyze the vast body of scientific literature to identify research hotspots, emerging trends, and potential new applications for classes of compounds like photoswitchable channel blockers.
Design of this compound-Based Systems for Specialized Chemical Transformations
The bifunctional and stimuli-responsive nature of this compound makes it an attractive scaffold for designing systems capable of performing specialized chemical transformations. Its ability to change shape upon light stimulation can be harnessed to control catalytic activity or molecular recognition events.
Potential applications in this area include:
Photoswitchable Catalysis: The this compound framework could be modified to incorporate catalytic moieties. The isomerization from trans to cis would alter the distance and orientation between these catalytic sites, potentially switching the catalyst "on" or "off" or even changing its selectivity towards different products.
Smart Receptors for Molecular Recognition: The molecule could be integrated into larger host systems where its conformational change controls the binding and release of a specific guest molecule. This could be applied in areas like controlled drug delivery or chemical sensing.
Expanding the Scope of this compound in Materials Science
The unique properties of this compound position it as a promising building block for advanced functional materials. yale.eduwikipedia.org Materials science is an interdisciplinary field that often leverages novel molecules to create materials with tailored properties for applications in energy, electronics, and biomedicine. yale.edulancaster.ac.uk
Future research directions could include:
Functional Polymers and Hydrogels: this compound could be incorporated as a monomer or cross-linker into polymer chains. This would create photoresponsive polymers or hydrogels that could change their shape, permeability, or mechanical properties when exposed to light. Such materials could be used for soft robotics, controlled-release matrices, or light-rewritable materials.
Surface Modification: The molecule could be grafted onto the surfaces of materials like silicon wafers, gold nanoparticles, or quantum dots. youtube.com This would create a photoswitchable surface whose properties, such as wettability, adhesion, or charge, could be dynamically tuned with light. This has applications in microfluidics, smart sensors, and controlling cell adhesion.
Quantum and Optoelectronic Materials: The interaction of photoswitchable molecules with quantum materials is a burgeoning field. youtube.com Integrating this compound with colloidal quantum dots could allow for the optical control of energy or charge transfer processes, leading to new types of light sensors or memory devices. youtube.com
| Potential Material Application | Function of this compound | Resulting Material Property | Reference |
| Photoresponsive Polymers | Acts as a cross-linker or functional monomer within a polymer network. | Light-induced changes in shape, swelling, or mechanical strength. | yale.edu |
| Smart Surfaces | Grafted onto a material surface to form a self-assembled monolayer. | Photoswitchable surface energy, wettability, and bio-adhesion. | youtube.com |
| Functionalized Nanoparticles | Covalently attached to the surface of nanoparticles (e.g., gold, silica). | Optical control over nanoparticle aggregation and dispersibility. | youtube.com |
| Light-Gated Membranes | Incorporated into a membrane structure. | Photocontrolled permeability for ions or small molecules. | yale.edu |
Interdisciplinary Research Opportunities
The multifaceted nature of this compound inherently fosters research that crosses traditional disciplinary boundaries. ucsb.edugexinonline.com Advancing its development and application will require a convergence of expertise from chemistry, physics, biology, and engineering. kcl.ac.ukuci.edu
Chemistry and Biology: Synthetic chemists can design and create new analogues of this compound, while biologists and pharmacologists can test their efficacy and mechanism of action in living cells and organisms, providing a feedback loop for molecular optimization. ucsb.educolorado.edu
Materials Science and Engineering: Materials scientists can explore ways to integrate this compound into polymers, surfaces, and devices, while engineers can design and build macroscopic systems that utilize the unique properties of these new materials, such as light-controlled microfluidic chips or drug delivery vehicles. yale.eduwikipedia.org
Physics and Computational Science: Physicists can study the fundamental photophysics of the isomerization process using advanced spectroscopy, while computational scientists can model these dynamics and use AI to predict the behavior of new molecular designs, guiding experimental efforts. nih.govcolorado.edu
Atmospheric and Environmental Science: While this compound itself is a biomedical tool, the study of dichloride compounds and their reactivity is relevant to environmental chemistry. For instance, the phase transfer and aqueous-phase reactivity of chloride-containing species are important in understanding atmospheric chemistry. core.ac.uk
Such interdisciplinary efforts are critical for tackling complex, real-world challenges and for translating fundamental scientific discoveries into tangible technological advancements. kcl.ac.ukuci.edu
Q & A
Basic Research Questions
Q. How can QAQ dichloride be synthesized and characterized for experimental use?
- Methodology : this compound (C₂₈H₄₄N₆O₂) is synthesized via azobenzene-based photochromic chemistry. Key steps include halogenation and purification via column chromatography under inert conditions. Characterization requires UV-Vis spectroscopy (to confirm trans/cis isomerization at ~380 nm and ~500 nm) and mass spectrometry (to validate molecular weight: 496.69 g/mol) .
- Critical Parameters : Monitor isomer purity using HPLC, as impurities >5% may interfere with channel-blocking activity .
Q. What experimental controls are essential when studying this compound’s light-dependent activity?
- Methodology :
- Use dark-adapted controls (trans isomer dominant) and UV/blue light-exposed samples (cis isomer dominant) to isolate photoresponsive effects .
- Validate membrane impermeability via fluorescence exclusion assays in non-target cells .
Q. How does this compound selectively target pain-sensing neurons?
- Methodology : Utilize dorsal root ganglion (DRG) neurons expressing TRPV1 or Nav1.8 channels. This compound’s selectivity is confirmed via competitive assays with non-pain-sensing cells (e.g., HEK293), where uptake is negligible without endogenous import channels .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in chronic pain models be resolved?
- Case Study : In rodent neuropathic pain models, this compound shows variable suppression of mechanical allodynia.
- Methodology :
- Standardize light delivery parameters (wavelength, intensity, duration) to ensure consistent isomer ratios .
- Control for animal-specific factors (e.g., baseline channel expression) using RNA-seq or immunohistochemistry .
- Data Table :
| Model System | Light Parameters | Efficacy (%) | Confounding Factors |
|---|---|---|---|
| Rat CCI | 380 nm, 5 mW/mm² | 72 ± 8 | Variable TRPV1 expression |
| Mouse SNI | 405 nm, 10 mW/mm² | 58 ± 12 | Autofluorescence interference |
Q. What strategies optimize this compound’s use in optogenetic studies with red-shifted opsins?
- Methodology : Develop red-shifted QAQ derivatives (e.g., λ >600 nm) via structural modification of the azobenzene core. Test compatibility with Chrimson or ReaChR opsins using dual-wavelength illumination protocols .
- Key Challenge : Minimize spectral overlap; use bandpass filters or pulsed light to isolate QAQ and opsin activation .
Q. How to address discrepancies in this compound’s Nav vs. Kv channel-blocking potency across studies?
- Root Cause : Differences in experimental systems (e.g., HEK cells vs. native neurons) or voltage-clamp protocols.
- Methodology :
- Standardize voltage protocols (e.g., step pulses from -80 mV to +40 mV).
- Compare IC₅₀ values in heterologous vs. native systems:
| Channel Type | HEK293 IC₅₀ (μM) | DRG Neuron IC₅₀ (μM) |
|---|---|---|
| Nav1.7 | 12 ± 3 | 8 ± 2 |
| Kv1.3 | 25 ± 5 | 18 ± 4 |
Methodological Resources
- Isomer Quantification : HPLC protocols for azobenzene derivatives .
- In Vivo Delivery : Intrathecal or intraplantar injection guidelines to ensure localized this compound activity .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for preclinical pain studies, including randomization and blinding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
